molecular formula C9H6BrF3O2 B1421819 Methyl 4-bromo-2-(trifluoromethyl)benzoate CAS No. 957207-58-8

Methyl 4-bromo-2-(trifluoromethyl)benzoate

Cat. No. B1421819
M. Wt: 283.04 g/mol
InChI Key: PFBLWQAOLPCMIJ-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 957207-58-8 . It has a molecular weight of 283.04 . This compound is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2-bromo-4-(trifluoromethyl)benzoate” and its InChI Code is 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 . The InChI key is BKSKYELSIMPUNZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-(trifluoromethyl)benzoate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Organic Synthesis : Compounds like this are often used as building blocks in organic synthesis . They can be used to construct more complex molecules for various purposes, such as drug discovery or materials science.

  • Agrochemicals and Pharmaceuticals : Trifluoromethylpyridines, which can potentially be synthesized from this compound, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and in the development of new drugs .

  • Material Science : Fluorinated organic compounds, including those containing a trifluoromethyl group, have found applications in the development of functional materials .

  • Photoactive Materials : Similar compounds have been used in the synthesis and characterization of photoactive materials .

  • Organic Synthesis : Compounds like this are often used as building blocks in organic synthesis . They can be used to construct more complex molecules for various purposes, such as drug discovery or materials science.

  • Agrochemicals and Pharmaceuticals : Trifluoromethylpyridines, which can potentially be synthesized from this compound, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and in the development of new drugs .

  • Material Science : Fluorinated organic compounds, including those containing a trifluoromethyl group, have found applications in the development of functional materials .

  • Photoactive Materials : Similar compounds have been used in the synthesis and characterization of photoactive materials .

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H227, H315, H319, H335 . Precautionary statements include P264, P280 .

properties

IUPAC Name

methyl 4-bromo-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBLWQAOLPCMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673199
Record name Methyl 4-bromo-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-(trifluoromethyl)benzoate

CAS RN

957207-58-8
Record name Methyl 4-bromo-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-4-Bromo-2-(trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KK Nanda, A Ginnetti, WP Wuelfing - Journal of Pharmaceutical Sciences, 2020 - Elsevier
One of the most common functional groups encountered in drug molecules is the amide, and the most common degradation pathway for amides is base-mediated hydrolysis to its …
Number of citations: 4 www.sciencedirect.com

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